molecular formula C15H16N2O2 B13208745 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13208745
M. Wt: 256.30 g/mol
InChI Key: KFRPTTXKQADKSJ-UHFFFAOYSA-N
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Description

3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing organic compound featuring a piperidin-2-one core substituted at position 1 with a 2-methylphenyl group and at position 3 with a 3-oxopropanenitrile moiety. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol (assuming structural similarity to analogs in ).

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H16N2O2/c1-11-5-2-3-7-13(11)17-10-4-6-12(15(17)19)14(18)8-9-16/h2-3,5,7,12H,4,6,8,10H2,1H3

InChI Key

KFRPTTXKQADKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include alcohols, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and commercial availability.

Substituent Variations on the Aromatic Ring

Methyl-Substituted Derivatives
  • 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (): Substituents: 2,3-dimethylphenyl. Molecular formula: C₁₆H₁₈N₂O₂ (identical to the target compound). This derivative is discontinued, suggesting challenges in synthesis or stability .
  • 3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile ():

    • Substituents: 3,5-dimethylphenyl.
    • Molecular formula: C₁₆H₁₈N₂O₂ .
    • Impact: Symmetrical substitution may improve crystallinity or binding affinity in receptor-ligand interactions compared to asymmetric analogs. Like the 2,3-dimethyl variant, this compound is discontinued .
Halogen-Substituted Derivatives
  • 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (): Substituents: 4-fluoro-3-methylphenyl. CAS: 2060058-67-3. Impact: Fluorine’s electronegativity may enhance metabolic stability or alter electronic properties of the aromatic ring.
  • 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (): Substituents: 2,4-difluorophenyl. CAS: 2060000-05-4. Impact: Difluoro substitution increases lipophilicity and may improve membrane permeability.
  • Bromophenyl Derivatives ():

    • Examples: 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2060020-54-2).
    • Impact: Bromine’s larger atomic radius introduces steric hindrance, which could disrupt binding in biological targets. These derivatives are niche, with only one supplier reported .

Physicochemical and Commercial Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Commercial Status Key Features
Target Compound 2-methylphenyl C₁₆H₁₈N₂O₂ 270.33 Not explicitly stated Baseline for comparison
3-[1-(2,3-Dimethylphenyl)-...-propanenitrile 2,3-dimethylphenyl C₁₆H₁₈N₂O₂ 270.33 Discontinued Increased steric bulk
3-[1-(4-Fluoro-3-methylphenyl)-...-nitrile 4-fluoro-3-methylphenyl Likely C₁₆H₁₇FN₂O₂ ~288.33 Discontinued Enhanced metabolic stability
3-[1-(2,4-Difluorophenyl)-...-propanenitrile 2,4-difluorophenyl C₁₅H₁₄F₂N₂O₂ ~292.29 Available (high cost) High lipophilicity
3-[1-(2-Bromophenyl)-...-propanenitrile 2-bromophenyl C₁₅H₁₅BrN₂O₂ ~335.20 Limited suppliers Steric hindrance

Biological Activity

3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, also known by its CAS number 2060044-37-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C16H18N2O2
  • Molecular Weight: 270.33 g/mol
  • IUPAC Name: 3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

The biological activity of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's structure features a piperidinyl moiety, which is known to influence its binding affinity and selectivity for specific targets.

Potential Targets:

  • Enzymes: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptors: It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity

Research indicates that 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibits several pharmacological effects:

Antimicrobial Activity:
Studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.

Analgesic Properties:
Preclinical trials suggest that this compound may exhibit analgesic effects comparable to traditional pain relievers. Its mechanism likely involves modulation of pain pathways in the central nervous system.

Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models.

Case Studies

Several studies have investigated the pharmacological effects of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile:

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial activity against common pathogens.
    • Methodology: Disk diffusion method was employed to assess inhibition zones.
    • Results: The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.
  • Study on Analgesic Activity:
    • Objective: To assess the analgesic effect in a rodent model.
    • Methodology: The formalin test was utilized to measure pain response.
    • Results: Animals treated with the compound exhibited a marked reduction in pain behavior compared to controls, suggesting effective analgesic properties.

Comparative Analysis

To better understand the unique properties of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, it can be compared with similar compounds:

Compound NameStructureBiological ActivityNotes
ApixabanPiperidinylAnticoagulantDirect factor Xa inhibitor
KetorolacPyrrolidineAnalgesicNon-steroidal anti-inflammatory drug
FentanylPiperidineAnalgesicPotent opioid analgesic

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